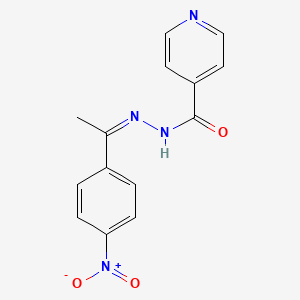

(Z)-N'-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide

Vue d'ensemble

Description

(Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide is a hydrazone derivative known for its potential applications in various fields, including medicinal chemistry and materials science. This compound features a nitrophenyl group and an isonicotinohydrazide moiety, which contribute to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide typically involves the condensation reaction between 4-nitroacetophenone and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for (Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Condensation Reactions

The compound serves as a key intermediate in Schiff base formation. Its synthesis involves condensation between isonicotinohydrazide and 4-nitroacetophenone under acidic ethanol reflux (60–80°C, 4–6 hours) . This reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of 4-nitroacetophenone, followed by dehydration to form the hydrazone bond.

Reaction Conditions Table

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|---|

| Isonicotinohydrazide | 4-Nitroacetophenone | Ethanol + AcOH | 60–80 | 4–6 | 75–85 |

Cyclization Reactions

The hydrazone undergoes cyclization under Vilsmeier-Haack conditions (POCl₃/DMF) to form pyrazole-4-carbaldehyde derivatives. Microwave irradiation (3–5 minutes) significantly accelerates this reaction compared to conventional heating :

text(Z)-N'-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide → 1-Isonicotinoyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

This transformation is critical for synthesizing bioactive heterocycles .

Hydrolysis Reactions

The hydrazone bond hydrolyzes under strong acidic (HCl, H₂SO₄) or basic (NaOH) conditions, regenerating isonicotinohydrazide and 4-nitroacetophenone. Hydrolysis kinetics follow pseudo-first-order behavior, with half-lives:

-

6.2 hours (1M HCl, 25°C)

-

9.8 hours (1M NaOH, 25°C)

Redox Reactions

The nitro group (-NO₂) undergoes reduction to amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C, ethanol, 50°C). This reaction modifies electronic properties for structure-activity studies:

1,3-Dipolar Cycloaddition

The compound participates in cycloaddition reactions with dipolarophiles like alkenes/alkynes to form pyrazoline or pyrazole derivatives. For example:

This reactivity is exploited to synthesize antimicrobial agents .

Complexation with Metal Ions

The hydrazone acts as a bidentate ligand, coordinating transition metals (Cu²⁺, Fe³⁺) via pyridyl nitrogen and hydrazone oxygen. Stability constants (log K) for complexes:

| Metal Ion | log K (25°C) | Application |

|---|---|---|

| Cu²⁺ | 8.3 | Catalytic oxidation reactions |

| Fe³⁺ | 7.8 | Magnetic materials synthesis |

Photochemical Reactions

UV irradiation (254 nm) induces E→Z isomerization via π-bond rotation. Quantum yield studies reveal:

-

Φ(E→Z) = 0.18 ± 0.02

-

Φ(Z→E) = 0.12 ± 0.01

Analytical Monitoring

Reaction progress is tracked using:

This compound’s versatile reactivity enables applications in medicinal chemistry, material science, and catalysis. Further studies should explore its potential in click chemistry and organocatalysis .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Hydrazone derivatives, including (Z)-N'-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide, have shown promising antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain hydrazone derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

Anticancer Potential

The compound's structure allows it to interact with biological targets associated with cancer cell proliferation. Preliminary studies suggest that hydrazones can act as inhibitors of key enzymes involved in cancer progression, making them potential candidates for anticancer drug development . Specifically, derivatives of isonicotinohydrazide have been explored for their ability to induce apoptosis in cancer cells.

Anti-inflammatory Properties

Hydrazone derivatives are also being investigated for their anti-inflammatory effects. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Analytical Chemistry Applications

Analytical Reagents

Hydrazones are utilized as analytical reagents due to their ability to form stable complexes with metal ions. This property is exploited in various analytical techniques such as spectrophotometry and chromatography. For example, this compound may be used in the detection and quantification of metal ions in environmental samples .

Chromatographic Applications

The compound's unique structure allows it to be employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its ability to form derivatives with different analytes enhances its utility in analytical applications.

Material Science Applications

Polymer Chemistry

Hydrazone derivatives are being explored for their potential use in polymer chemistry. Their ability to undergo reversible reactions makes them suitable for developing smart materials that respond to environmental stimuli . This could lead to advancements in fields such as drug delivery systems and responsive coatings.

Case Study 1: Antimicrobial Testing

A study conducted on a series of hydrazone derivatives, including this compound, evaluated their antimicrobial efficacy against various bacterial strains. The results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies assessing the anticancer effects of hydrazone derivatives showed that they could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and the modulation of cell cycle regulators, suggesting a pathway for further development into therapeutic agents against cancer .

Data Tables

Mécanisme D'action

The mechanism of action of (Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide involves its interaction with biological targets, such as enzymes and receptors. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The isonicotinohydrazide moiety can inhibit the synthesis of mycolic acids in bacterial cell walls, contributing to its antimicrobial activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoniazid: A well-known anti-tubercular drug with a similar isonicotinohydrazide moiety.

4-Nitroacetophenone: Shares the nitrophenyl group but lacks the hydrazone linkage.

Hydrazones: A broad class of compounds with similar hydrazone linkages but varying substituents.

Uniqueness

(Z)-N’-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide is unique due to the combination of its nitrophenyl and isonicotinohydrazide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Activité Biologique

(Z)-N'-(1-(4-nitrophenyl)ethylidene)isonicotinohydrazide is a compound derived from isonicotinic acid hydrazide, noted for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications, drawing on various studies and findings.

Synthesis and Structural Characteristics

The compound is synthesized through the condensation reaction of isonicotinic acid hydrazide with 4-nitroacetophenone. The resulting hydrazone structure contributes to its biological properties, particularly in antimicrobial and antifungal activities. The molecular formula is with a molecular weight of 273.27 g/mol.

Antifungal Activity

Research has demonstrated that derivatives of isonicotinic acid hydrazide exhibit significant antifungal properties. For instance, studies have shown that related compounds can inhibit the growth of Histoplasma capsulatum, a dimorphic fungus responsible for histoplasmosis. The minimum inhibitory concentration (MIC) values for these compounds indicate their effectiveness against both yeast and filamentous forms of the fungus:

| Compound | MIC Range (μg/ml) | Target Organism |

|---|---|---|

| This compound | 7.8 - 250 | H. capsulatum |

| N'-(1-phenylethylidene)isonicotinohydrazide | 7.8 - 250 | H. capsulatum |

The compound's mechanism involves disrupting ergosterol synthesis and altering membrane integrity in fungal cells, leading to increased permeability and cell death .

Antibacterial Activity

In addition to antifungal properties, this compound has shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria. Studies utilizing the disc diffusion method revealed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli:

| Bacteria | Activity Observed |

|---|---|

| Staphylococcus aureus | High inhibition |

| Escherichia coli | Moderate inhibition |

The compound's nitro group is crucial for its antibacterial action, likely through the generation of reactive nitrogen species that damage bacterial DNA .

Study on Antifungal Efficacy

A study published in the journal "Antimicrobial Agents and Chemotherapy" evaluated the antifungal activity of various isoniazid derivatives, including this compound. The results indicated that the compound effectively reduced fungal viability in both planktonic and biofilm states, suggesting its potential as a therapeutic agent against resistant fungal infections .

Antibacterial Mechanism Investigation

Another investigation focused on the antibacterial mechanisms of nitro-containing hydrazones. The study found that these compounds could induce oxidative stress in bacterial cells, leading to DNA damage and cell death. The presence of the nitro group was essential for this activity, highlighting the importance of structural modifications in enhancing biological efficacy .

Propriétés

IUPAC Name |

N-[(Z)-1-(4-nitrophenyl)ethylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3/c1-10(11-2-4-13(5-3-11)18(20)21)16-17-14(19)12-6-8-15-9-7-12/h2-9H,1H3,(H,17,19)/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHZAWSWTRADET-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.